N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
“N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It belongs to the class of nitrogen heterocyclic compounds known as pyrimidines . Pyrimidines are an important class of compounds with a wide range of applications and have proven to be convenient building blocks for the synthesis of various fused heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves a one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method can afford a novel series of heterocycle derivatives in high yields under refluxing AcOH .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by various factors such as the presence of acids and bases in the reaction medium . The effect of tautomerism on the structure of products from the reaction of similar compounds has been studied using UV, IR, PMR, and 13 C NMR spectroscopy techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its interactions with acids and bases in aqueous media . Changes in the reactivity of the pyridine and pyrimidine-2,4-dioxo rings and of the hydrophilic–lipophilic properties of modified compounds can be expected depending on the medium .Scientific Research Applications
Synthesis and Biological Evaluation
The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, due to its complex structure, is part of research on novel heterocyclic compounds. These compounds are synthesized for various biological applications, including anti-inflammatory, analgesic, and antimicrobial activities, as well as potential anticancer agents.
Anti-inflammatory and Analgesic Properties : Research has shown the synthesis of novel compounds derived from benzodifuranyl and thiazolopyrimidines, demonstrating significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), displaying high selectivity and efficacy comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Several studies have synthesized and tested compounds for antimicrobial properties, particularly against staphylococcal strains. This includes derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, which have shown promising antistaphylococcal activity (Kostenko et al., 2008).
Anticancer Activity : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential as anticancer agents with specific efficacy against various cancer cell lines, including human colon cancer and lung adenocarcinoma (Rahmouni et al., 2016).
Cytotoxicity : The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some compounds displaying in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential in cancer treatment (Hassan et al., 2014).
Future Directions
The future directions in the research of such compounds could involve the development of new synthetic procedures for the preparation of fused pyrimidine systems under different conditions . The biological and medicinal character of these compounds inspires researchers to examine different and effective methods for their preparation .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-12-4-2-3-10-9-13(26-14(10)12)16(22)19-6-7-21-17(23)15-11(5-8-27-15)20-18(21)24/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCPSJROEPPEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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